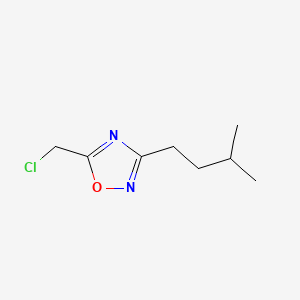

5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(chloromethyl)-3-(3-methylbutyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2O/c1-6(2)3-4-7-10-8(5-9)12-11-7/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXRPVMCMUCUMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=NOC(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20967424 | |

| Record name | 5-(Chloromethyl)-3-(3-methylbutyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529510-32-5 | |

| Record name | 5-(Chloromethyl)-3-(3-methylbutyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: Synthesis and Characterization of 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged heterocyclic scaffold and a bioisostere for amide and ester groups, offering enhanced metabolic stability.[1] This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole, a valuable intermediate for further chemical elaboration in drug discovery programs. We delve into the causal relationships behind experimental choices, presenting a self-validating protocol that ensures reproducibility. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to this specific chemical entity.

Strategic Approach: Retrosynthesis and Mechanistic Considerations

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most reliably achieved through the condensation of an amidoxime with an activated carboxylic acid derivative, followed by a cyclodehydration reaction.[2][3] Our strategy for the target molecule, 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole, hinges on this well-established pathway.

Retrosynthetic Analysis:

The target oxadiazole can be disconnected at the N-O and C-N bonds of the heterocyclic ring, leading back to two key precursors: 3-methylbutanamidoxime (isopentylamidoxime) and a two-carbon electrophile, chloroacetyl chloride. The amidoxime itself is readily prepared from the corresponding nitrile, 3-methylbutanenitrile.

Mechanistic Rationale:

The synthesis proceeds in two critical stages:

-

O-Acylation: The nucleophilic nitrogen of the amidoxime's hydroxyl group attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. This step is exothermic and requires careful temperature control. A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

-

Cyclodehydration: The resulting O-acyl amidoxime intermediate undergoes an intramolecular cyclization upon heating. This thermal dehydration eliminates a molecule of water to form the stable 1,2,4-oxadiazole ring.

The overall synthetic workflow is depicted below.

Experimental Protocols: A Step-by-Step Guide

Safety Precaution: All manipulations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Chloroacetyl chloride is highly corrosive and lachrymatory.[4] The final product is expected to be hazardous, similar to analogs which are harmful if swallowed, cause skin/eye irritation, and may cause respiratory irritation.[5][6]

Part A: Synthesis of 3-Methylbutanamidoxime (Precursor)

This protocol is adapted from general procedures for converting nitriles to amidoximes.[3]

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methylbutanenitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and ethanol (approx. 3 M solution).

-

Base Addition: Slowly add a solution of sodium carbonate (Na₂CO₃) (1.5 eq) in water. The addition should be portion-wise to control effervescence.

-

Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes).

-

Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude amidoxime.

-

Purification: The crude product is often a waxy solid or oil. It can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or used directly in the next step if purity is deemed sufficient (>90% by ¹H NMR).

Part B: Synthesis of 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole

This protocol is based on established methods for reacting amidoximes with acyl chlorides.[7]

-

Setup: In a 250 mL three-neck round-bottom flask fitted with a dropping funnel, nitrogen inlet, and thermometer, dissolve 3-methylbutanamidoxime (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) (approx. 0.5 M).

-

Acylation: Cool the solution to 0 °C using an ice bath. Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is crucial.

-

Intermediate Formation: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. The formation of the O-acyl intermediate can be monitored by TLC.

-

Solvent Exchange & Cyclization: Remove the DCM under reduced pressure. To the resulting residue, add toluene (approx. 0.5 M) and heat the mixture to reflux (approx. 110 °C) for 8-12 hours. This step drives the cyclodehydration.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to afford the pure 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole.

Comprehensive Characterization

Structural confirmation is achieved through a combination of spectroscopic methods and analysis of physicochemical properties.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 5-(chloromethyl)-3-(3-methylbutyl)-1,2,4-oxadiazole | [8] |

| CAS Number | 1209200-59-8 | [8] |

| Molecular Formula | C₈H₁₃ClN₂O | [8] |

| Molecular Weight | 188.65 g/mol | Calculated |

| Appearance | Colorless to pale yellow oil or low-melting solid | Expected |

Spectroscopic Analysis

The following data are predicted based on the chemical structure and known values for similar 1,2,4-oxadiazole derivatives.[5][9][10]

¹H NMR (Proton Nuclear Magnetic Resonance) (Predicted for CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.75 | Singlet (s) | 2H | -CH₂Cl | Protons on carbon adjacent to an electronegative chlorine and the oxadiazole ring. |

| ~ 2.70 | Triplet (t) | 2H | -CH₂-CH₂- | Protons alpha to the oxadiazole ring. |

| ~ 1.70 | Multiplet (m) | 2H | -CH₂-CH- | Methylene protons adjacent to the methine group. |

| ~ 1.60 | Multiplet (m) | 1H | -CH(CH₃)₂ | Methine proton of the isopentyl group. |

| ~ 0.95 | Doublet (d) | 6H | -CH(CH₃)₂ | Diastereotopic methyl protons of the isopentyl group. |

¹³C NMR (Carbon Nuclear Magnetic Resonance) (Predicted for CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 178.0 | C3 | Carbon of the oxadiazole ring attached to the alkyl group. |

| ~ 168.5 | C5 | Carbon of the oxadiazole ring attached to the chloromethyl group. |

| ~ 38.5 | -CH₂Cl | Carbon of the chloromethyl group, shifted downfield by chlorine. |

| ~ 36.0 | -CH₂-CH₂- | Methylene carbon gamma to the ring. |

| ~ 28.0 | -CH(CH₃)₂ | Methine carbon of the isopentyl group. |

| ~ 26.5 | -CH₂-CH- | Methylene carbon beta to the ring. |

| ~ 22.5 | -CH(CH₃)₂ | Methyl carbons of the isopentyl group. |

MS (Mass Spectrometry)

-

Expected M⁺: The molecular ion peak should appear at m/z 188.

-

Isotopic Pattern: A characteristic M+2 peak at m/z 190 with approximately one-third the intensity of the M⁺ peak is expected due to the natural abundance of the ³⁷Cl isotope.

-

Key Fragments: Expect fragmentation corresponding to the loss of the chloromethyl group (-CH₂Cl) and cleavage of the isopentyl side chain.

IR (Infrared Spectroscopy)

IR spectroscopy is used to confirm the presence of key functional groups.[11]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2960-2870 | Strong | C-H stretching (alkyl) |

| ~ 1615-1590 | Medium | C=N stretching (oxadiazole ring) |

| ~ 1470-1450 | Medium | C-H bending (alkyl) |

| ~ 1250-1200 | Strong | C-O-N stretching (oxadiazole ring) |

| ~ 750-700 | Strong | C-Cl stretching |

Conclusion

This guide outlines a robust and reproducible two-step synthesis of 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole from commercially available starting materials. The causality-driven explanation of the protocol, from precursor synthesis to the final cyclodehydration, provides the necessary insight for successful execution. The comprehensive characterization data serves as a benchmark for validating the identity and purity of the final compound, establishing a solid foundation for its use in subsequent research and development activities.

References

-

Pashkevich, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3356. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. Retrieved from [Link]

-

de Souza, M. V. N., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8346. [Link]

-

Zhang, X., et al. (2012). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Advanced Materials Research, 531, 255-258. [Link]

-

Yılmaz, F., et al. (2020). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 16, 2826–2834. [Link]

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 537-545. [Link]

-

Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1), 10-16. [Link]

-

Agirbas, H., et al. (1992). The Reaction of Amidoximes with Chloroacetyl Chloride. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 22(2-3), 209-221. [Link]

-

Agirbas, H., et al. (1992). The Reaction of Amidoximes with Chloroacetyl Chloride. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 22(2-3), 209-221. [Link]

-

Beilstein Journals. (n.d.). Supporting Information: Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles. Retrieved from [Link]

-

Pažitný, A., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 30(6), 1758–1763. [Link]

-

Mishra, D., et al. (n.d.). A facile amidation of chloroacetyl chloride using DBU. Retrieved from a research repository. [Link]

Sources

- 1. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole | C4H5ClN2O | CID 12774825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. tandfonline.com [tandfonline.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. journalspub.com [journalspub.com]

An In-Depth Technical Guide to the Physicochemical Properties of 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, recognized for its role in a variety of therapeutically significant compounds.[1] These five-membered heterocyclic rings, containing one oxygen and two nitrogen atoms, are often employed as bioisosteres for amide and ester groups, offering enhanced metabolic stability. This guide provides a comprehensive technical overview of the physicochemical properties of a specific derivative, 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole, a compound of interest for further investigation in drug discovery and development. Due to the limited availability of experimental data for this specific molecule, this document outlines detailed, field-proven methodologies for its synthesis and thorough characterization.

The insights provided herein are intended to equip researchers with the necessary protocols to synthesize and evaluate this compound, thereby facilitating its potential advancement in preclinical studies. The causality behind experimental choices is explained to ensure a deep understanding of the scientific principles at play.

Molecular Profile

A foundational understanding of the target molecule is essential before proceeding with experimental work. The key identifiers and basic computed properties for 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-(chloromethyl)-3-(3-methylbutyl)-1,2,4-oxadiazole | N/A |

| CAS Number | 1209200-59-8 | N/A |

| Molecular Formula | C₈H₁₃ClN₂O | N/A |

| Molecular Weight | 188.66 g/mol | N/A |

| Canonical SMILES | CC(C)CCC1=NOC(CCl)=N1 | N/A |

Synthesis of 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most commonly achieved through the cyclization of an O-acylamidoxime intermediate, which is formed from the reaction of an amidoxime with an acylating agent.[1][2] This approach offers a reliable and versatile route to the target compound.

Synthetic Workflow

Caption: Synthetic pathway for 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole.

Experimental Protocol

Part 1: Synthesis of Isopentylamidoxime

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isopentylnitrile (1 equivalent) in ethanol.

-

Addition of Hydroxylamine: Add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents) to the flask.

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude isopentylamidoxime.

Part 2: Synthesis of 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole

-

Acylation: Dissolve the crude isopentylamidoxime (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath.

-

Addition of Acyl Chloride: Slowly add chloroacetyl chloride (1.1 equivalents) to the solution while stirring. A base, such as triethylamine or pyridine (1.2 equivalents), is added to neutralize the HCl generated during the reaction.[1]

-

Intermediate Formation: Allow the reaction to stir at room temperature for 2-4 hours to form the O-(chloroacetyl)isopentylamidoxime intermediate.

-

Cyclization: The reaction mixture is then heated to reflux for 6-8 hours to induce cyclization. The formation of the 1,2,4-oxadiazole ring occurs via intramolecular condensation with the elimination of water.

-

Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole.[3]

Physicochemical Characterization

A comprehensive understanding of the physicochemical properties of a drug candidate is paramount for its development. The following section details the experimental protocols for determining the key properties of 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole.

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the physicochemical characterization of the target compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

-

Apparatus: Mel-Temp apparatus or similar automated melting point device.[4]

-

Procedure:

-

A small amount of the crystalline solid is packed into a capillary tube to a height of 2-3 mm.[5]

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.[5]

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

-

Boiling Point Determination

For small quantities of a liquid, a micro boiling point determination is a suitable method.[6]

-

Apparatus: Thiele tube or a small test tube with a capillary tube.[7][8]

-

Procedure:

-

A few drops of the liquid are placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

-

The temperature is raised until a steady stream of bubbles emerges from the capillary tube.

-

The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[9]

-

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[10][11]

-

Procedure:

-

An excess amount of the compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol, DMSO) in a sealed vial.

-

The vials are agitated in a shaker bath at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.[12]

-

The resulting saturated solution is filtered to remove any undissolved solid.

-

The concentration of the compound in the filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

-

A calibration curve is prepared using standard solutions of the compound to quantify the solubility.

-

Thermal Stability Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability and phase transitions of a material.[14][15]

-

Apparatus: A combined TGA/DSC instrument.

-

Procedure:

-

A small, accurately weighed sample (typically 2-5 mg) is placed in an aluminum pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

TGA: Measures the change in mass as a function of temperature, indicating decomposition temperatures.

-

DSC: Measures the heat flow into or out of the sample as a function of temperature, revealing melting points, glass transitions, and other phase changes.[16]

-

Spectroscopic Characterization

The structural identity and purity of the synthesized 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole must be confirmed through a combination of spectroscopic techniques.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopentyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and two multiplets for the two methylene groups) and a singlet for the chloromethyl protons. The chemical shifts will be indicative of their electronic environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbons of the oxadiazole ring are expected to appear in the downfield region (around 160-170 ppm).[18][19]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural confirmation. The molecular ion peak [M]+ should be observed at m/z corresponding to the molecular weight of 188.66. Fragmentation of the 1,2,4-oxadiazole ring is a characteristic feature that can be analyzed.[20]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include C-H stretching for the alkyl groups, C=N and C-O stretching within the oxadiazole ring, and C-Cl stretching.[21]

Summary of Expected Physicochemical and Spectroscopic Data

The following table summarizes the expected data to be obtained from the experimental protocols described above.

| Parameter | Expected Value/Observation |

| Appearance | Colorless to pale yellow oil or low melting solid |

| Melting Point | To be determined experimentally |

| Boiling Point | To be determined experimentally |

| Solubility | To be determined in various solvents |

| ¹H NMR | Signals corresponding to isopentyl and chloromethyl protons |

| ¹³C NMR | Signals for all 8 carbon atoms, with oxadiazole carbons in the downfield region |

| Mass Spectrum | Molecular ion peak [M]+ at m/z ≈ 188.66 |

| IR Spectrum | Characteristic bands for C-H, C=N, C-O, and C-Cl bonds |

| Thermal Stability | Decomposition temperature to be determined by TGA |

Conclusion

This technical guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole. By following the outlined experimental protocols, researchers can obtain reliable and reproducible data, which is essential for evaluating the potential of this compound in drug discovery and development. The emphasis on methodological detail and the scientific rationale behind each step ensures the integrity and trustworthiness of the generated results.

References

- Braga, A. L., et al. (2004). A series of α-amino acid-derived 1,2,4-oxadiazoles have been synthesized via a convenient and inexpensive one-pot protocol in good yields and in relatively short reaction times. Synthesis, 2004(10), 1589-1594.

- Darehkordi, A., et al. (2018). Room-temperature synthesis of 3-aryl-5-(trifluoromethyl)-1,2,4-oxadiazoles. Synlett, 29(01), 69-72.

- Pace, A., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2020(4), 377-395.

-

University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved from [Link]

-

NIST. (n.d.). Oxadiazole, 1,2,4-, 3-(benzylaminomethyl)-5-(5-nitrofuran-2-yl)-, hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. Retrieved from [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

- Avellone, G., et al. (2003). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Mini-Reviews in Organic Chemistry, 1(1), 81-93.

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 541-550.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

- Al-Soud, Y. A., et al. (2003). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules, 8(11), 836-843.

- Taylor, L. S. (2009). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 16(3), 6-8.

- Asif, M. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. International Journal of Medicinal Chemistry, 2014, 1-13.

- Kaken Pharmaceutical Co., Ltd. (2009). Method of producing 1,2,4-oxadiazole derivatives. U.S. Patent No. 7,576,220 B2. Washington, DC: U.S.

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

- Agirbas, H., & Sumengen, D. (1993). Mass Spectra of 1,2,4-Oxadiazole-5-thiones and 1,2,4-Thiadiazole-5-ones. Gazi University Journal of Science, 6(3), 29-35.

-

Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

University of Alberta. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]

- Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

-

JoVE. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

-

JoVE. (2020). Video: Boiling Points - Procedure. Retrieved from [Link]

- Pizzolatti, M. G., et al. (2005). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 16(6a), 1121-1126.

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

- Gadzhily, R. A., & Aliev, A. A. (2010). Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles. Russian Journal of Organic Chemistry, 46(5), 731-734.

- Yakan, H., et al. (2020). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 5(44), 28721-28733.

- Kaboudin, B., & Saadati, F. (2006). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 118(6), 539-541.

- Li, H., et al. (2022).

-

The Chymist. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

-

Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of the three oxadiazole derivatives. Retrieved from [Link]

- Pinheiro, L. C. S., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8279.

-

ResearchGate. (n.d.). Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Retrieved from [Link]

- Journal of Chemical Education. (2005). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons.

- BenchChem. (2023).

- Piskunova, A., et al. (2022). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 15(4), 458.

- Pinheiro, L. C. S., et al. (2021). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 26(19), 5948.

-

ResearchGate. (n.d.). DSC Studies on Organic Melting Temperature Standards. Retrieved from [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mel-Temp Melting Point Apparatus. Retrieved from [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chymist.com [chymist.com]

- 8. byjus.com [byjus.com]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. quora.com [quora.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. tainstruments.com [tainstruments.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. journalspub.com [journalspub.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole

This guide provides a comprehensive exploration of the spectroscopic techniques used to characterize the novel heterocyclic compound, 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole. As a molecule of interest in medicinal chemistry and drug development, its unambiguous structural confirmation is paramount.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for the analytical choices made. The methodologies described herein are designed to create a self-validating system of analysis, ensuring the highest degree of confidence in the final structural elucidation.

The compound , with the molecular formula C₈H₁₃ClN₂O, presents a unique combination of functional groups: a 1,2,4-oxadiazole core, an isopentyl (3-methylbutyl) side chain, and a reactive chloromethyl group.[3] Each of these components imparts a distinct signature to the various spectroscopic analyses, which we will explore in detail.

Molecular Structure and Analytical Overview

A clear understanding of the molecular architecture is the foundation of any spectroscopic analysis. The following diagram illustrates the structure of 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole and the systematic numbering used for spectral assignments.

Caption: Structure of 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole.

Our analytical workflow is designed as a multi-pronged approach, where each technique provides complementary information, leading to a robust and definitive structural confirmation.

Caption: Workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for small organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.[4][5]

A. Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to reveal distinct signals for the isopentyl and chloromethyl moieties. The chemical shifts are influenced by the electron-withdrawing nature of the oxadiazole ring and the chlorine atom.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| -CH₂-Cl | ~4.85 | Singlet (s) | 2H | Deshielded by the adjacent chlorine and the oxadiazole ring. No adjacent protons for coupling.[6] |

| -CH₂ -CH₂-CH(CH₃)₂ | ~2.80 | Triplet (t) | 2H | Adjacent to the oxadiazole ring, deshielded. Coupled to the adjacent CH₂ group. |

| -CH₂-CH₂ -CH(CH₃)₂ | ~1.75 | Multiplet (m) | 2H | Coupled to both the preceding CH₂ and the subsequent CH proton.[7] |

| -CH₂-CH₂-CH (CH₃)₂ | ~1.65 | Multiplet (m) | 1H | Coupled to the adjacent CH₂ group and the two methyl groups.[7] |

| -CH(CH₃ )₂ | ~0.95 | Doublet (d) | 6H | Equivalent methyl protons coupled to the single CH proton.[7] |

B. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a map of the carbon backbone. The chemical shifts of the oxadiazole ring carbons are particularly diagnostic.[8]

| Assignment | Predicted δ (ppm) | Rationale |

| C3 (Oxadiazole) | ~178 | Highly deshielded due to attachment to two electronegative heteroatoms (O and N).[9] |

| C5 (Oxadiazole) | ~168 | Deshielded, characteristic of a carbon in a 1,2,4-oxadiazole ring attached to a nitrogen and an oxygen.[9] |

| -C H₂-Cl | ~40 | Significantly deshielded by the directly attached chlorine atom.[6] |

| -C H₂-CH₂-CH(CH₃)₂ | ~35 | Aliphatic carbon adjacent to the oxadiazole ring. |

| -CH₂-C H₂-CH(CH₃)₂ | ~28 | Standard aliphatic carbon chemical shift. |

| -CH₂-CH₂-C H(CH₃)₂ | ~27 | Standard aliphatic carbon chemical shift. |

| -CH(C H₃)₂ | ~22 | Equivalent methyl carbons. |

C. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[10]

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 90° pulse angle.

-

Set a relaxation delay of 2-5 seconds to ensure full magnetization recovery.

-

Accumulate at least 16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire the spectrum over a wider spectral width (e.g., 0-200 ppm).

-

Accumulate a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the TMS peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[11]

A. Predicted IR Absorption Bands

The IR spectrum will be dominated by vibrations characteristic of the oxadiazole ring and the alkyl halide.

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| 2960-2850 | C-H (aliphatic) stretch | Strong | Characteristic of the isopentyl and chloromethyl groups.[6] |

| 1615-1580 | C=N stretch | Medium-Strong | Key diagnostic peak for the oxadiazole ring.[10][11] |

| 1470-1450 | C-H bend | Medium | Aliphatic CH₂ and CH₃ bending vibrations. |

| 1300-1050 | C-O-C stretch | Strong | Associated with the C-O-C linkage within the oxadiazole ring.[10] |

| 800-600 | C-Cl stretch | Strong | Characteristic absorption for the chloromethyl group.[6] |

B. Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, if the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[10]

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining further structural insights.[12]

A. Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a common technique for volatile small molecules and is expected to produce a distinct molecular ion peak and several characteristic fragment ions.[6]

| m/z (mass-to-charge) | Predicted Ion | Rationale |

| 188/190 | [M]⁺ | Molecular ion. The presence of a peak at M+2 with ~1/3 the intensity of the M peak is a definitive indicator of a single chlorine atom. |

| 153 | [M - Cl]⁺ | Loss of a chlorine radical is a common fragmentation pathway for alkyl chlorides. |

| 139 | [M - CH₂Cl]⁺ | Cleavage of the chloromethyl group. |

| 117 | [Isopentyl-C=N]⁺ | Fragmentation of the oxadiazole ring. |

| 71 | [C₅H₁₁]⁺ | Isopentyl cation. |

| 43 | [C₃H₇]⁺ | Isopropyl cation, a stable fragment from the isopentyl chain. |

B. Predicted Fragmentation Pathway

The fragmentation of 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole under EI conditions is expected to proceed through several key pathways, including the loss of the chlorine atom and cleavage of the oxadiazole ring.[13][14]

Caption: Predicted EI-MS fragmentation of the target molecule.

C. Experimental Protocol: Mass Spectrometry

-

Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.[6]

-

GC Method:

-

Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~250°C.

-

-

MS Method:

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. Compare the observed isotopic pattern for the molecular ion with the theoretical pattern for a compound containing one chlorine atom.

Conclusion

The synergistic application of NMR, IR, and Mass Spectrometry provides a robust and self-validating framework for the complete structural characterization of 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole. The predicted data presented in this guide, derived from foundational spectroscopic principles and analysis of analogous structures, offers a clear roadmap for researchers. By correlating the connectivity information from NMR, the functional group identification from IR, and the molecular weight and fragmentation patterns from MS, a scientist can achieve an unambiguous confirmation of the molecule's identity and purity, a critical step in the advancement of any research or drug development program.

References

-

ResearchGate. (PDF) Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. Available from: [Link]

-

ResearchGate. Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. Available from: [Link]

-

ResearchGate. Table 3 . IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Available from: [Link]

-

ResearchGate. 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. Available from: [Link]

-

SciELO. Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Available from: [Link]

-

ACS Publications. Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling. Available from: [Link]

-

Wiley Online Library. Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Rapid Communications in Mass Spectrometry. Available from: [Link]

-

JournalsPub. Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Available from: [Link]

-

SciSpace. 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Available from: [Link]

-

ResearchGate. Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Available from: [Link]

-

PubMed Central. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Available from: [Link]

-

ACS Publications. Oxadiazoles in Medicinal Chemistry. Chemical Reviews. Available from: [Link]

-

PubMed Central. Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Available from: [Link]

-

NIH National Library of Medicine. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Available from: [Link]

Sources

- 1. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Isopentyl ether(544-01-4) 1H NMR [m.chemicalbook.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journalspub.com [journalspub.com]

- 12. scielo.br [scielo.br]

- 13. Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Structural Elucidation Challenge

The molecule 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole (CAS 1209200-59-8) presents a unique combination of structural motifs: a 1,2,4-oxadiazole heterocycle, a flexible isopentyl side chain, and a reactive chloromethyl group. Each of these components contributes distinct features to the overall NMR spectrum. Accurate assignment of the proton (¹H) and carbon (¹³C) signals is crucial for confirming the molecular structure and for monitoring its transformations in chemical reactions.

The process of NMR spectral prediction relies on the fundamental principle that the chemical environment of a nucleus dictates its resonance frequency. By analyzing empirical data from structurally related compounds and employing established theoretical models, one can forecast the chemical shifts (δ) and spin-spin coupling constants (J) with a high degree of confidence.[3][4][5]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole in a standard deuterated solvent such as chloroform-d (CDCl₃) is anticipated to exhibit four distinct signals corresponding to the protons of the isopentyl and chloromethyl groups. The rationale for these predictions is based on the known effects of electronegativity and diamagnetic anisotropy from the oxadiazole ring and the chlorine atom.

Table 1: Predicted ¹H NMR Data for 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a | ~ 4.85 | Singlet (s) | N/A | 2H |

| H-b | ~ 2.80 | Triplet (t) | ~ 7.5 | 2H |

| H-c | ~ 1.75 | Nonet (m) | ~ 6.8 | 1H |

| H-d | ~ 0.95 | Doublet (d) | ~ 6.6 | 6H |

Detailed ¹H NMR Signal Assignment and Rationale

-

H-a (Chloromethyl group, -CH₂Cl): The two protons of the chloromethyl group are expected to resonate as a singlet at approximately 4.85 ppm. The significant downfield shift is a direct consequence of the strong electron-withdrawing effect of the adjacent chlorine atom and the influence of the heterocyclic ring. In similar 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles, this signal typically appears in the range of 4.7-4.9 ppm.[6] The absence of adjacent protons results in a singlet multiplicity.

-

H-b (Isopentyl group, -CH₂-CH₂-): These two protons are alpha to the oxadiazole ring, which exerts a moderate electron-withdrawing effect, shifting them downfield to around 2.80 ppm. The signal is predicted to be a triplet due to coupling with the two neighboring protons of the H-c methylene group (n+1 rule, 2+1=3).

-

H-c (Isopentyl group, -CH(CH₃)₂): This single proton is expected to be a complex multiplet, often referred to as a nonet or multiplet, centered around 1.75 ppm. It is coupled to the two protons of the H-b methylene group and the six protons of the two H-d methyl groups, leading to a complex splitting pattern.

-

H-d (Isopentyl group, -CH(CH₃)₂): The six protons of the two equivalent methyl groups are anticipated to produce a doublet at approximately 0.95 ppm. This upfield shift is characteristic of terminal, shielded alkyl protons. The doublet arises from coupling with the single H-c proton (1+1=2).

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole is expected to show six distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of their substituents.

Table 2: Predicted ¹³C NMR Data for 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole

| Carbon (Label) | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 178.5 |

| C-2 | ~ 169.0 |

| C-3 | ~ 38.5 |

| C-4 | ~ 34.0 |

| C-5 | ~ 27.5 |

| C-6 | ~ 22.5 |

Detailed ¹³C NMR Signal Assignment and Rationale

-

C-1 (Oxadiazole C5): This carbon, bonded to the chloromethyl group, is expected to be the most downfield of the heterocyclic carbons, around 178.5 ppm. Its chemical shift is influenced by the electronegative oxygen and nitrogen atoms within the ring and the attached chloromethyl group.[7][8]

-

C-2 (Oxadiazole C3): The carbon atom of the oxadiazole ring attached to the isopentyl group is predicted to resonate at approximately 169.0 ppm.[7][8]

-

C-3 (Chloromethyl Carbon, -CH₂Cl): The carbon of the chloromethyl group is expected at around 38.5 ppm. The attachment to the electronegative chlorine atom causes a significant downfield shift compared to a standard methyl group.

-

C-4 (Isopentyl Carbon, -CH₂-CH₂-): This methylene carbon, alpha to the oxadiazole ring, is predicted to appear at about 34.0 ppm.

-

C-5 (Isopentyl Carbon, -CH(CH₃)₂): The methine carbon of the isopentyl group is expected around 27.5 ppm.

-

C-6 (Isopentyl Carbons, -CH(CH₃)₂): The two equivalent terminal methyl carbons are the most shielded and are predicted to resonate at the most upfield position, around 22.5 ppm.

Visualization of Molecular Structure and NMR Assignments

To facilitate the correlation between the molecular structure and the predicted NMR data, the following diagrams are provided.

Caption: Molecular structure with carbon and proton labeling.

Caption: Standard workflow for NMR data acquisition and processing.

Experimental Protocol: A Self-Validating System

The following is a detailed, field-proven methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole. The protocol is designed to be self-validating through systematic checks and standard practices.

Materials and Instrumentation

-

Analyte: 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole, >95% purity

-

Solvent: Chloroform-d (CDCl₃), 99.8 atom % D, with 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

-

NMR Tubes: 5 mm high-precision NMR tubes.

Step-by-Step Procedure

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry vial.

-

Add approximately 0.7 mL of CDCl₃ with TMS to the vial.

-

Gently vortex or sonicate the vial until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup and Calibration:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃. The stability of the lock signal is a primary indicator of instrument stability.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample will exhibit sharp, symmetrical peaks, which is a key validation of data quality.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Rationale for Parameters:

-

Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay without saturating the signals.

-

Spectral Width: ~16 ppm, centered around 8 ppm, to ensure all signals are captured.

-

Acquisition Time: ~2-3 seconds to ensure good digital resolution.

-

Relaxation Delay: 2-5 seconds to allow for near-complete T1 relaxation, ensuring accurate integration.

-

Number of Scans: 8-16 scans, to improve the signal-to-noise ratio.

-

-

-

¹³C NMR Acquisition:

-

Acquire a standard proton-decoupled ¹³C NMR spectrum using a pulse program with composite pulse decoupling (e.g., zgpg30).

-

Rationale for Parameters:

-

Pulse Angle: 30 degrees.

-

Spectral Width: ~240 ppm, centered around 120 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 256-1024 scans, or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio for all carbon signals, including the quaternary carbons of the oxadiazole ring.

-

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

Calibrate the ¹H and ¹³C spectra by setting the TMS signal to 0.00 ppm.

-

For the ¹H spectrum, integrate the signals and analyze the multiplicities and coupling constants.

-

For the ¹³C spectrum, identify the chemical shift of each unique carbon atom.

-

Conclusion

This guide provides a comprehensive, albeit predicted, ¹H and ¹³C NMR analysis of 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole. The detailed rationale behind the signal assignments, coupled with a robust experimental protocol, offers a valuable resource for scientists working with this compound or structurally related molecules. The principles outlined herein underscore the power of NMR spectroscopy as a primary tool for structural elucidation in organic chemistry and drug discovery.

References

-

Beilstein Journals. (n.d.). Supporting Information Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4- oxadiazoles with KCN leading to acetonitriles. Retrieved from [Link]

- Ağırbaş, H., & Kara, Y. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Journal of Chemical Research, 2004(6), 415-417.

-

Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved from [Link]

- da Silva, M. M., & Bhattacharyya, J. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 220-222.

-

Sci-Hub. (n.d.). 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

- Bieńko, M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(22), 5439.

- Nguyen, T. H., et al. (2023). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. RSC Advances, 13(48), 33658-33667.

- Wang, B. L., et al. (2019). Synthesis and pesticidal activity of new 1,3,4-oxadiazole thioether compounds containing a trifluoromethylpyrazoyl moiety. Scientific Reports, 9, 11181.

- Al-Hourani, B. J., et al. (2018). Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. Journal of Physics: Conference Series, 1003, 012089.

- Raso, M., et al. (2022). 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Nortopsentin Derivatives against Pancreatic Ductal Adenocarcinoma: Synthesis, Cytotoxic Activity, and Inhibition of CDK1. Molecules, 27(19), 6296.

-

El-Sayed, M. A. A., et al. (2021). Synthesis and Screening of New[3][6][8]Oxadiazole,[6][7][8]Triazole, and[6][7][8]Triazolo[4,3-b][6][7][8]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules, 26(2), 260.

- Karczmarzyk, Z., et al. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 9, 2236-2243.

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 4. Visualizer loader [nmrdb.org]

- 5. DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

Mass spectrometry fragmentation of 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole

Executive Summary

This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation pathways for 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole. As a molecule of interest within medicinal chemistry and drug development, its unambiguous structural characterization is paramount.[1][2] This document, written from the perspective of a Senior Application Scientist, elucidates the core fragmentation mechanisms under electron ionization (EI), offering a predictive framework for spectral interpretation. We will explore the characteristic cleavages of the isopentyl side chain, the chloromethyl group, and the foundational 1,2,4-oxadiazole heterocycle. The causality behind these fragmentations, governed by principles of ion stability, is explained in detail.[3] Furthermore, this guide presents a robust, self-validating experimental protocol for acquiring high-quality mass spectra using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure confident identification.

Introduction to the Analyte and Mass Spectrometry

5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole (Molecular Formula: C₈H₁₃ClN₂O, Molecular Weight: 188.65 g/mol ) is a heterocyclic compound featuring a synthetically versatile 1,2,4-oxadiazole core.[4][5] This scaffold is a known bioisostere for amides and esters, offering improved metabolic stability in drug candidates.[2] The molecule is further functionalized with an isopentyl (3-methylbutyl) group, which influences lipophilicity, and a reactive chloromethyl group, which can serve as a handle for further chemical modification.[6]

Mass spectrometry is an indispensable analytical technique that provides fundamental structural information by measuring the mass-to-charge ratio (m/z) of ionized molecules and their fragments. Under the high-energy conditions of Electron Ionization (EI), the molecule is ionized to form a molecular ion (M•+), which is often energetically unstable and undergoes predictable fragmentation.[3] The resulting pattern of fragment ions serves as a molecular fingerprint, enabling structural elucidation and confirmation.

Predicted Fragmentation Pathways under Electron Ionization (EI-MS)

The fragmentation of 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole is dictated by the relative strengths of its chemical bonds and the stability of the resulting charged fragments. The principal sites of cleavage are the isopentyl chain, the C-Cl bond, and the N-O bond within the oxadiazole ring.[7]

The Molecular Ion (M•+)

Upon electron impact, the molecule will lose an electron to form the molecular ion. Due to the presence of one chlorine atom, the molecular ion will appear as a characteristic doublet: M•+ at m/z 188 and M+2•+ at m/z 190, with a relative abundance ratio of approximately 3:1, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.[8] The observation of this isotopic pattern is a critical first step in identifying the compound.

Fragmentation of the Isopentyl Side Chain

Alkyl chains readily fragment through the loss of neutral alkyl radicals to form stable carbocations.[9] For the isopentyl group, two primary fragmentation pathways are anticipated:

-

Loss of a Propyl Radical (•C₃H₇): Cleavage at the β-position to the oxadiazole ring results in the loss of a propyl radical (43 u), leading to the formation of a resonance-stabilized secondary carbocation fragment at m/z 145 . This is often a highly favored fragmentation for branched alkyl chains.[3]

-

Loss of a Butyl Radical (•C₄H₉): Cleavage at the α-position, with the loss of an isobutyl radical (57 u), would generate a fragment at m/z 131 .

Fragmentation Involving the Chloromethyl Group

The chloromethyl moiety offers distinct fragmentation channels:

-

Loss of Chlorine Radical (•Cl): Homolytic cleavage of the C-Cl bond results in the loss of a chlorine radical (35 u or 37 u). This yields an even-electron ion at m/z 153 . This fragment is stabilized by the adjacent oxadiazole ring.

-

Loss of Chloromethyl Radical (•CH₂Cl): Cleavage of the bond between the ring and the chloromethyl group leads to the loss of a •CH₂Cl radical (49 u or 51 u), producing a key fragment ion at m/z 139 .

Cleavage of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring system is known to undergo a characteristic ring cleavage fragmentation upon electron impact.[10][11] The process is typically initiated by the scission of the weakest bond, the N-O bond.[7] One of the most significant ring fragmentations involves a retro-cycloaddition type (RCA) cleavage.[10] This can lead to the formation of distinct nitrile and isocyanate-type fragments. For this specific molecule, a key ring cleavage could result in the formation of the isopentyl nitrile cation radical ([C₅H₁₁CN]•+) at m/z 97 .

The combination of these pathways leads to a complex but interpretable mass spectrum. The primary fragmentation events are visualized in the diagram below.

Figure 1: Predicted primary fragmentation pathways for 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole under EI-MS.

Summary of Predicted Key Fragment Ions

For clarity and rapid reference, the predicted major fragment ions, their elemental compositions, and their proposed origins are summarized in the table below.

| Proposed Fragment Ion (m/z) | Isotopic Peak (m/z) | Elemental Composition | Lost Neutral Fragment | Proposed Origin |

| 188 | 190 | [C₈H₁₃ClN₂O]•+ | - | Molecular Ion (M•+) |

| 153 | - | [C₈H₁₃N₂O]⁺ | •Cl | Cleavage of C-Cl bond |

| 145 | 147 | [C₅H₆ClN₂O]⁺ | •C₃H₇ | β-cleavage of isopentyl chain |

| 139 | - | [C₇H₁₂N₂O]⁺ | •CH₂Cl | Cleavage of ring-CH₂Cl bond |

| 131 | 133 | [C₄H₄ClN₂O]⁺ | •C₄H₉ | α-cleavage of isopentyl chain |

| 97 | - | [C₆H₁₁N]•+ | C₂H₂ClNO | Oxadiazole ring cleavage |

| 49 | 51 | [CH₂Cl]⁺ | C₇H₁₁N₂O | Formation of chloromethyl cation |

| 43 | - | [C₃H₇]⁺ | C₅H₆ClN₂O | Formation of isopropyl cation |

Experimental Protocol for Mass Spectrometric Analysis

To ensure comprehensive and verifiable data, a dual-platform analytical approach is recommended. GC-MS with electron ionization will provide the classic, library-searchable fragmentation pattern, while LC-MS/MS with electrospray ionization will confirm the molecular weight and provide complementary fragmentation data through collision-induced dissociation (CID).

Figure 2: Recommended experimental workflow for the comprehensive mass spectrometric analysis of the target compound.

Sample Preparation

-

Prepare a stock solution of 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or acetonitrile.

-

For GC-MS analysis, use this stock solution directly.

-

For LC-MS analysis, dilute the stock solution 1:100 with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

GC-MS (EI) Protocol

-

System: Agilent 7890 GC coupled to a 5977 MS or equivalent.

-

Injection Volume: 1 µL, splitless mode.

-

Inlet Temperature: 250°C.

-

GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms).

-

Carrier Gas: Helium, constant flow at 1.0 mL/min.

-

Oven Program: Initial temperature of 50°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40–400.

LC-MS/MS (ESI) Protocol

-

System: Waters ACQUITY UPLC coupled to a Xevo TQ-S or equivalent.

-

Injection Volume: 5 µL.

-

Column: 50 mm x 2.1 mm ID, 1.7 µm C18 column.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Data Acquisition:

-

MS1 (Full Scan): Scan m/z 100-400 to identify the protonated molecule [M+H]⁺ (expected at m/z 189.08).

-

MS2 (Product Ion Scan): Select the [M+H]⁺ ion as the precursor and acquire fragment ion data using a collision energy ramp (e.g., 10-40 eV) to observe CID fragments.

-

Conclusion

The mass spectrometric fragmentation of 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole is predicted to be a rich and informative process, driven by the distinct chemical properties of its constituent functional groups. Key diagnostic ions are expected from the loss of radicals from the isopentyl chain (m/z 145), cleavage of the chloromethyl group (m/z 153, 139), and characteristic scission of the oxadiazole ring (m/z 97). The presence of a chlorine atom provides a crucial isotopic signature (M•+ and M+2•+) for all chlorine-containing fragments. By employing the rigorous dual-platform analytical methodology outlined, researchers and drug development professionals can confidently identify and structurally characterize this molecule, ensuring the integrity and validity of their scientific investigations.

References

-

Audier, H. E., et al. (1967). Mass Spectrometry of Oxazoles. Semantic Scholar. Available at: [Link]

-

MDPI. (2023). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. MDPI. Available at: [Link]

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. ResearchGate. Available at: [Link]

-

Avellone, G., et al. (2007). Characterization of Isomeric 1,2,4-Oxadiazolyl- N -Methylpyridinium Salts by Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

-

Arponen, E., et al. (n.d.). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Wiley Online Library. Available at: [Link]

-

Ağirbaş, H., & Sümengen, D. (n.d.). Mass Spectra of 1,2,4-Oxadiazole-5-thiones and 1,2,4-Thiadiazole-5-ones. Semantic Scholar. Available at: [Link]

-

SciELO. (n.d.). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. SciELO. Available at: [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PubMed Central. Available at: [Link]

-

Sparkman, O. D., et al. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structure and proposed fragmentation pathway of chloromethyl haematommate. ResearchGate. Available at: [Link]

-

Chegg. (2015). I'd like a little help with analysing the mass spectrum of isopentyl acetate. Chegg. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Electron Ionization Induced Fragmentation of some 3-Aroylamino-5-Methyl-1,2,4- Oxadiazoles and 3-Acetylamino-5-Aryl-1,2,4-Oxadiazoles. ResearchGate. Available at: [Link]

-

ACS Publications. (2016). Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. ACS Publications. Available at: [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

-

Davis, H. (2013). Introduction to Ionization and Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]

-

Beilstein Journals. (n.d.). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs. Beilstein Journals. Available at: [Link]

-

Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Available at: [Link]

-

PubMed. (n.d.). Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. PubMed. Available at: [Link]

-

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. eGyanKosh. Available at: [Link]

-

Beauchamp Chemistry. (2020). Mass Spectrometry A-Level Fragmentation part 2. YouTube. Available at: [Link]

-

Beilstein Journals. (2021). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journals. Available at: [Link]

-

University of Calgary. (2021). Radicals and Mass Spectrometry (MS). University of Calgary. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solid State: A Technical Guide to the Crystal Structure of 5-(Chloromethyl)-3-aryl-1,2,4-oxadiazole Derivatives

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for Crystalline Insight

In the landscape of medicinal chemistry, the 1,2,4-oxadiazole scaffold is a privileged heterocycle, valued for its metabolic stability and its role as a bioisostere for esters and amides.[1][2] This has led to its incorporation into a multitude of drug candidates spanning a wide array of therapeutic areas, including antiviral, anticancer, and anti-inflammatory agents.[1][3] The specific compound, 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole, represents a molecule of interest within this class, combining the reactive chloromethyl group—a handle for further chemical modification—with a lipophilic isopentyl chain.

A comprehensive understanding of a molecule's three-dimensional structure is paramount in modern drug design. It governs molecular interactions, dictates crystal packing, and ultimately influences physicochemical properties such as solubility and bioavailability. While an experimental crystal structure for 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole is not publicly available at the time of this writing, this guide will provide an in-depth technical walkthrough of the methodologies and analyses involved in determining and interpreting such a structure. To this end, we will use a closely related, structurally characterized analogue, 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole , as a case study to illustrate the principles and practices of single-crystal X-ray diffraction analysis.

I. Synthesis and Crystallization: From Solution to a Single Perfect Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of 5-(chloromethyl)-3-substituted-1,2,4-oxadiazoles is a well-established area of synthetic chemistry.

A. General Synthetic Approach

A common and effective route to 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate. This process typically begins with the reaction of a nitrile with hydroxylamine to form an amidoxime. The amidoxime is then acylated with a suitable acylating agent, followed by a dehydrative cyclization to yield the 1,2,4-oxadiazole ring.

For the synthesis of 5-(chloromethyl)-3-substituted-1,2,4-oxadiazoles, chloroacetic acid or one of its activated derivatives is a common reagent for the acylation step. The reaction is often facilitated by a coupling agent and a base in an appropriate solvent.

Caption: Generalized synthetic pathway for 5-(chloromethyl)-3-substituted-1,2,4-oxadiazoles.

B. Crystallization: The Art and Science of Crystal Growth

Obtaining crystals suitable for single-crystal X-ray diffraction is often the most challenging step. The ideal crystal is a single, well-ordered lattice with dimensions typically in the range of 0.1 to 0.5 mm, free from defects. Several techniques can be employed, with the choice being highly dependent on the compound's solubility and stability.

Experimental Protocol: Slow Evaporation

-

Solvent Selection: A crucial first step is to identify a suitable solvent or solvent system. The ideal solvent is one in which the compound is sparingly soluble at room temperature. A solvent screen using small amounts of the compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane) is recommended.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of multiple small crystals.

-

Incubation: Cover the vial with a cap that has been pierced with a fine needle. This allows for slow evaporation of the solvent. Place the vial in a vibration-free environment.

-

Monitoring: Monitor the vial over several days to weeks for the formation of single crystals.

Causality Behind Experimental Choices: The slow rate of evaporation is critical as it allows the molecules to arrange themselves into a highly ordered crystal lattice. Rapid evaporation often leads to the formation of amorphous solids or polycrystalline powders. The choice of a solvent in which the compound has moderate solubility ensures that the solution is not too dilute (preventing crystal growth) or too concentrated (leading to rapid precipitation).

II. Single-Crystal X-ray Diffraction: Illuminating the Molecular Architecture

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[4][5][6] The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are directly related to the arrangement of atoms in the crystal lattice.

Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

A. Experimental Protocol: Data Collection and Structure Solution

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The crystal is then rotated in the X-ray beam, and the diffraction data are collected on a detector.[7]

-